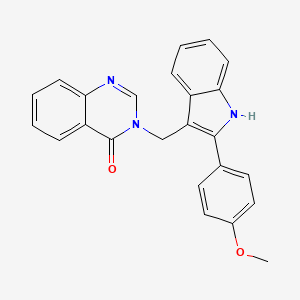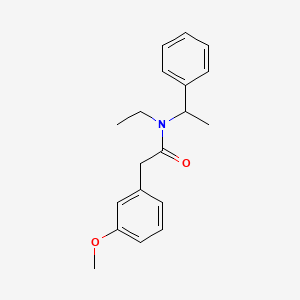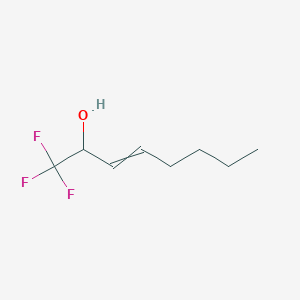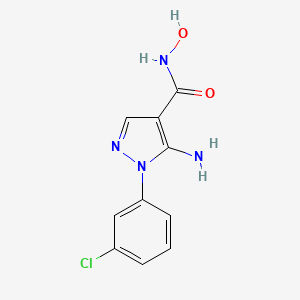
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound belonging to the class of isoindolones. Isoindolones are heterocyclic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. The presence of multiple chlorine atoms and a hydroxyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the chlorination of a precursor isoindolone compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial formation of the isoindolone ring, followed by selective chlorination and butylation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Formation of 3-butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 3-butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-ol.
Substitution: Formation of various substituted isoindolones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The presence of chlorine atoms and the hydroxyl group can enhance its binding affinity to target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one
- 3-Butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-ol
- 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindole
Uniqueness
The uniqueness of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one lies in its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
88063-15-4 |
|---|---|
Fórmula molecular |
C12H11Cl4NO2 |
Peso molecular |
343.0 g/mol |
Nombre IUPAC |
3-butyl-4,5,6,7-tetrachloro-3-hydroxy-2H-isoindol-1-one |
InChI |
InChI=1S/C12H11Cl4NO2/c1-2-3-4-12(19)6-5(11(18)17-12)7(13)9(15)10(16)8(6)14/h19H,2-4H2,1H3,(H,17,18) |
Clave InChI |
MVDSRMRGNVNJAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)



![4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14400729.png)
![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)
![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)

![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)

![(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)
![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)

![Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester](/img/structure/B14400766.png)
